molecular formula C13H14O8 B1494977 Phellolactone CAS No. 1190897-23-4

Phellolactone

Cat. No. B1494977
CAS RN: 1190897-23-4
M. Wt: 298.24 g/mol
InChI Key: XDFVRGIAOTYYJE-GXFFZTMASA-N
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Description

Molecular Structure Analysis

Phellolactone has a molecular weight of 298.24 g/mol . The IUPAC name for Phellolactone is [ (3 R ,4 R )-3,4-dihydroxy-5-oxooxolan-3-yl]methyl 4-hydroxy-3-methoxybenzoate . The InChI and SMILES strings provide more detailed information about its molecular structure .


Physical And Chemical Properties Analysis

Phellolactone is a powder . It has a molecular weight of 298.24 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available literature.

Scientific Research Applications

1. Method for Simultaneous Determination of Compounds in Phellodendri Amurensis Cortex

Research by Chen et al. (2019) introduced a method to determine the content of compounds including phenolic acids, alkaloids, and limonoids in Phellodendri Amurensis Cortex (PAC). This study presented an efficient approach combining multi-wavelength and HPLC-DAD for analyzing these compounds.

2. Phytochemical and Pharmacological Review of Phellodendri Cortex

Sun et al. (2019) conducted a comprehensive review of the pharmacological actions of Phellodendri Cortex (PC) species. The study highlighted that obacunone and obaculactone in PC could be responsible for anti-atopic dermatitis effects. The study also explored the pharmacokinetic knowledge of PC and its species.

3. Phellodendrine's Protective Activity Against Oxidative Stress

Li et al. (2016) investigated phellodendrine's effect against oxidative stress using a zebrafish embryo model. The study concluded that phellodendrine improved survival rate and reduced oxidative stress markers through down-regulating various phosphorylations and expressions in the zebrafish embryos.

4. Screening and Isolating Potential Inhibitors from Cortex Phellodendri

A study by Li et al. (2014) developed an assay using ultrafiltration liquid chromatography for screening ligands for α-glucosidase and xanthine oxidase inhibitors in Cortex Phellodendri. They successfully isolated specific binding ligands, including obaculactone, suggesting its potential in diabetes and gout treatment.

5. Treatment Evaluation of Phellodendri Amurensis Cortex

Sun et al. (2015) explored the treatment of nonbacterial prostatitis using Phellodendri Amurensis Cortex (GHB). The study discovered biomarkers and metabolic pathways contributing to the treatment, indicating GHB's protective effect through normalization of metabolic pathways.

6. Anti-inflammatory Potential of Cortex Phellodendron In Vivo and In Vitro

Choi et al. (2014) studied the anti-inflammatory potential of Cortex Phellodendri amurensis (CPA) in vivo and in vitro. The study found that CPA significantly down-regulated LPS-induced interleukin and nitric oxide synthase expression, suggesting its utility in attenuating inflammation-related diseases.

7. Anti-tumor Efficacy of Phellamurin in Osteosarcoma Cells

Zhang et al. (2019) examined the effects of phellamurin, a plant flavonone glycoside from Phellodendron amurense, on osteosarcoma. The study concluded that phellamurin suppressed cell viability and induced apoptosis in osteosarcoma cells by inhibiting the PI3K/AKT/mTOR pathway.

8. Utilizing Network Pharmacology to Investigate Phellodendrine's Mechanism on Inflammation

Hu et al. (2022) employed network pharmacology to investigate the mechanism of phellodendrine on inflammation. They found that phellodendrine acted on multiple targets and regulated various signaling pathways, indicating its potential as a treatment for inflammation-related diseases.

9. Mechanism of Phellodendri Amurensis Cortex Against Doxorubicin-Induced Nephritis

Zhang et al. (2020) aimed to understand the mechanism of Phellodendri Amurensis cortex (PAC) against doxorubicin-induced nephritis. They discovered changes in metabolites and metabolic pathways, suggesting PAC's protective effect through modulation of these pathways.

Mechanism of Action

properties

IUPAC Name

[(3R,4R)-3,4-dihydroxy-5-oxooxolan-3-yl]methyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O8/c1-19-9-4-7(2-3-8(9)14)11(16)20-5-13(18)6-21-12(17)10(13)15/h2-4,10,14-15,18H,5-6H2,1H3/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFVRGIAOTYYJE-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC2(COC(=O)C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)OC[C@]2(COC(=O)[C@@H]2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phellolactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Phellolactone?

A1: Phellolactone is a new phenolic lactone isolated from the bark of Phellodendron chinense Schneid []. While its exact structure hasn't been fully elucidated in the provided abstracts, researchers utilized various spectroscopic methods for its characterization. These methods include:

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